molecular formula C8H13NO2 B1211598 4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one CAS No. 41254-89-1

4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one

Cat. No.: B1211598
CAS No.: 41254-89-1
M. Wt: 155.19 g/mol
InChI Key: FWOGMHNQSUYQSO-UHFFFAOYSA-N
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Description

4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one is a heterocyclic organic compound with a unique structure that includes a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one can be achieved through a multi-step process. One common method involves the reaction of 3-methyl-4-hydroxy-2-butenolide with ethylamine under acidic conditions to form the desired pyrrolone ring . The reaction typically requires a catalyst such as triflic acid and is carried out in an aqueous medium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of 4-Ethyl-1,5-dihydro-3,5-dimethyl-2H-pyrrol-2-one.

    Reduction: Formation of 4-Ethyl-1,5-dihydro-5-hydroxy-3,5-dimethyl-2H-pyrrol-2-ol.

    Substitution: Formation of various substituted pyrrolones depending on the substituent used.

Scientific Research Applications

4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one is unique due to its specific substitution pattern and the presence of both hydroxyl and carbonyl functional groups

Properties

IUPAC Name

4-ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-4-6-5(2)7(10)9-8(6,3)11/h11H,4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOGMHNQSUYQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961535
Record name 3-Ethyl-2,4-dimethyl-2H-pyrrole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41254-89-1
Record name 5-Hydroxykryptopyrrolin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041254891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-2,4-dimethyl-2H-pyrrole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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